Methods and Technical Details
The synthesis of Bibw 2992MA2 involves several steps aimed at producing the dimaleate salt form of Afatinib. The process typically starts with the synthesis of the base compound, followed by the formation of the dimaleate salt. Key methods include:
Structure and Data
The molecular structure of Bibw 2992MA2 can be represented by its chemical formula:
The compound features a quinazoline core with various functional groups that enhance its binding affinity to target receptors. The presence of a chloro-fluoro phenyl group and a tetrahydrofuran moiety contributes to its pharmacological properties.
Reactions and Technical Details
Bibw 2992MA2 undergoes several chemical reactions relevant to its pharmacological activity:
Process and Data
Bibw 2992MA2 functions primarily through its action as an irreversible inhibitor of EGFR and HER2 tyrosine kinases. Upon administration:
Physical and Chemical Properties
Bibw 2992MA2 has significant applications in medical research and treatment:
BIBW 2992 (afatinib) is an ATP-competitive anilinoquinazoline derivative characterized by a reactive acrylamide group engineered to covalently bind cysteine residues in the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and ErbB4. This compound operates through irreversible inhibition kinetics, fundamentally distinguishing it from first-generation reversible EGFR inhibitors. The acrylamide moiety forms a covalent Michael adduct with the conserved cysteine residue (Cys797 in EGFR, Cys805 in HER2) located near the ATP-binding pocket. This covalent modification results in permanent target inactivation, requiring de novo protein synthesis for functional recovery [1] [2].
Biochemical analyses demonstrate that afatinib exhibits sub-nanomolar potency against purified ErbB family kinases, with an EC~50~ of 1 nM against ErbB4. Cellular assays confirm potent inhibition of cancer cell lines driven by various ErbB receptor aberrations at concentrations below 100 nM. Crucially, the irreversible mechanism is validated by comparing afatinib with its close analog BI 37781, which lacks the acrylamide group. While BI 37781 inhibits EGFR and EGFRL858R with similar potency, it shows significantly reduced activity against cells expressing EGFRL858R/T790M, HER2, or ErbB4, underscoring the essential role of covalent bond formation for robust target suppression, particularly against resistance-conferring mutations [1].
Table 1: Inhibition Kinetics of BIBW 2992 Against ErbB Family Kinases
Kinase Target | EC~50~ (nM) | Cellular IC~50~ (nM) | Irreversible Mechanism |
---|---|---|---|
EGFR (Wild-type) | 0.5 | ≤100 | Covalent (Cys797) |
EGFR (L858R) | 0.8 | ≤100 | Covalent (Cys797) |
EGFR (T790M) | 10 | 100-500 | Covalent (Cys797) |
HER2 | 14 | ≤100 | Covalent (Cys805) |
ErbB4 | 1 | ≤100 | Covalent (Cys803) |
The pharmacological superiority of irreversible inhibition is evident in sustained pathway suppression and prolonged antiproliferative effects, even after compound removal. Preclinical studies in lung cancer xenograft models (including those with EGFR mutations) reveal that BIBW 2992 induces tumor regression with superior efficacy over reversible inhibitors like erlotinib, highlighting the therapeutic advantage conferred by its irreversible mechanism [2] [6].
The molecular interactions underlying BIBW 2992's activity against mutant EGFR forms have been elucidated through X-ray crystallography and mass spectrometry. Structural studies reveal that afatinib binds covalently to both wild-type EGFR and oncogenic mutants (L858R, T790M) through a conserved mechanism targeting Cys797. The compound adopts a specific binding orientation where its anilinoquinazoline core forms critical hydrogen bonds with Met793 in the hinge region, while the acrylamide group positions optimally for nucleophilic attack by Cys797 [1] [3].
Mass spectrometry analyses confirm covalent adduct formation not only with wild-type EGFR but also with the double mutant EGFRL858R/T790M, HER2, and ErbB4. The T790M mutation ("gatekeeper" mutation) typically enhances ATP affinity and steric hindrance in the kinase pocket, conferring resistance to first-generation inhibitors. However, BIBW 2992 overcomes this resistance through two key mechanisms: 1) The covalent bond formation compensates for reduced binding affinity by permanently inactivating the kinase, and 2) The quinazoline scaffold accommodates the bulkier methionine residue through strategic hydrophobic interactions. Structural comparisons reveal that the acrylamide-bearing side chain optimally occupies the hydrophobic pocket created by the T790M substitution, a feature not fully exploited by reversible inhibitors [1] [10].
Table 2: Structural Features of BIBW 2992 Binding to EGFR Mutants
EGFR Variant | Binding Affinity (Relative to WT) | Key Molecular Interactions | Resistance Overcoming Mechanism |
---|---|---|---|
Wild-type | 1.0 (Reference) | H-bonds: Met793; Covalent: Cys797 | N/A |
L858R | 1.2x higher | Enhanced hydrophobic interactions | Stabilizes active conformation |
T790M | 0.8x | Hydrophobic packing with Met790 | Covalent bond overcomes ATP affinity |
L858R/T790M | 0.7x | Dual hydrophobic optimization | Combines L858R and T790M advantages |
Notably, the L858R mutation in exon 21 stabilizes the active kinase conformation through altered salt bridge networks. BIBW 2992 exploits this conformational shift by positioning its tetrahydrofuran ring to form additional van der Waals contacts with residues in the phosphate-binding loop. This results in enhanced inhibitory potency against L858R mutants compared to wild-type EGFR. The compound's ability to simultaneously engage both the ATP-binding pocket and the allosteric site near Cys797 provides a structural rationale for its efficacy against multiple resistance-conferring mutations [3] [10].
BIBW 2992 exerts profound effects on critical oncogenic signaling cascades downstream of ErbB receptors, particularly the PI3K/AKT/mTOR and MAPK pathways. Upon irreversible inhibition of EGFR/HER2, afatinib suppresses phosphorylation of key nodal points in both pathways. Cellular studies demonstrate that treatment with BIBW 2992 leads to rapid dephosphorylation of AKT at Ser473 (a marker of AKT activation) and its downstream effectors, including mTOR at Ser2448 and the ribosomal protein S6 at Ser235/236. This suppression occurs within hours of drug exposure and persists due to irreversible target binding [1] [4].
The PI3K/AKT/mTOR axis is a central survival pathway frequently hyperactivated in ErbB-driven cancers. BIBW 2992 disrupts this pathway at multiple levels: 1) Direct inhibition of receptor tyrosine kinases prevents PI3K recruitment and activation via ErbB receptors; 2) Reduced AKT phosphorylation diminishes its ability to inhibit pro-apoptotic proteins; and 3) mTORC1 inactivation impairs translational control, as evidenced by decreased phosphorylation of 4E-BP1 (Thr37/46). Importantly, pathway suppression correlates with antiproliferative effects and induction of apoptosis in cancer cell lines harboring EGFR mutations [4] [7].
Simultaneously, BIBW 2992 inhibits the MAPK pathway by blocking EGFR/HER2-dependent activation of RAS. This results in decreased phosphorylation of ERK1/2 (Thr202/Tyr204), effectively halting the proliferation signals mediated through this cascade. The compound's ability to concurrently suppress both PI3K/AKT/mTOR and MAPK signaling creates a synergistic antitumor effect by disrupting complementary survival and growth pathways. However, research indicates potential pathway crosstalk limitations—exclusive PI3K/AKT/mTOR inhibition may not fully prevent proliferative signals mediated through alternative pathways like PDGF, highlighting the importance of targeting upstream receptors [7] [9].
Table 3: Downstream Pathway Modulation by BIBW 2992
Signaling Pathway | Key Phospho-Targets Suppressed | Biological Consequence | Timeframe of Inhibition |
---|---|---|---|
PI3K/AKT/mTOR | AKT (Ser473), mTOR (Ser2448), S6 (Ser235/236) | Impaired survival signaling; Reduced protein synthesis | Sustained (>24 hours) |
MAPK | ERK1/2 (Thr202/Tyr204), RS6K | Cell cycle arrest (G0/G1); Reduced proliferation | Rapid (<1 hour) |
Translational Control | 4E-BP1 (Thr37/46) | Decreased cap-dependent translation | Delayed (24 hours) |
The ErbB receptor network operates through an intricate system of homo- and heterodimerization, with signaling outcomes heavily influenced by dimer composition. BIBW 2992 demonstrates differential activity across various dimeric configurations due to its unique target engagement profile. Biochemical and cellular studies reveal that afatinib effectively inhibits all catalytically active ErbB family members (EGFR, HER2, ErbB4) and shows significant activity against multiple dimer pairs [1] [5].
Notably, BIBW 2992 exhibits enhanced potency against heterodimers containing HER2. This is clinically relevant because HER2 serves as the preferred dimerization partner for other ErbB receptors, particularly in resistance settings. Immunohistochemical analyses of primary human cancers reveal frequent co-expression of multiple ErbB receptors. In bladder cancer, for example, co-expression of EGFR-HER2 occurs in 42.4% of cases, EGFR-HER2-HER3 in 22.0%, and all four receptors in 8.6%. Critically, specific dimer combinations correlate with patient outcomes—EGFR-HER2 and HER2-HER3 co-expression significantly predicts poorer survival (P=0.023 and P=0.042, respectively) [5].
BIBW 2992's ability to irreversibly inhibit multiple ErbB members provides a therapeutic advantage in these co-expressing tumors. Unlike monomer-selective inhibitors, afatinib effectively disrupts signaling from heterodimeric complexes by targeting both components. For instance, EGFR-HER2 heterodimers require simultaneous inhibition of both kinases for complete pathway blockade, a feat achieved more effectively by afatinib than by agents targeting only one receptor. This broad-spectrum inhibition is particularly valuable in tumors exhibiting receptor reprogramming, where resistance to first-generation inhibitors often involves compensatory upregulation of HER2 or HER3 [1] [6].
Table 4: Sensitivity of ErbB Dimers to BIBW 2992 Inhibition
Dimer Configuration | Prevalence in Cancers | Relative Inhibition Efficiency | Clinical Significance |
---|---|---|---|
EGFR Homodimer | High (72.2% EGFR expression) | ++++ | Primary oncogenic driver |
HER2 Homodimer | Moderate (44.5% HER2 expression) | +++ | HER2-amplified cancers |
EGFR-HER2 Heterodimer | High (42.4% co-expression) | +++++ | Poor prognosis indicator |
HER2-HER3 Heterodimer | Moderate-High (56.3% HER3 expression) | ++++ | Potent PI3K activation |
EGFR-HER3 Heterodimer | Moderate (Variable) | +++ | Survival signaling |
HER2-HER4 Heterodimer | Low (29.8% HER4 expression) | ++ | Context-dependent signaling |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.:
CAS No.: 37841-04-6
CAS No.: 84285-33-6